molecular formula C7H9NO3 B2714477 2-(2-Hydroxyethoxy)pyridin-3-ol CAS No. 156840-58-3

2-(2-Hydroxyethoxy)pyridin-3-ol

Cat. No.: B2714477
CAS No.: 156840-58-3
M. Wt: 155.153
InChI Key: MVFZTRNUKZYPJH-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)pyridin-3-ol is an organic compound with the chemical formula C7H9NO3. It is a solid with a white to yellow crystalline appearance and is soluble in water at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(2-Hydroxyethoxy)pyridin-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the production of various chemical products.

Safety and Hazards

Sigma-Aldrich classifies 2-(2-Hydroxyethoxy)pyridin-3-ol as a combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety measures.

Preparation Methods

2-(2-Hydroxyethoxy)pyridin-3-ol is generally prepared by reacting pyridine with ethylene glycol . The specific synthesis process can be found in chemical literature or patent data. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-(2-Hydroxyethoxy)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 2-(2-Hydroxyethoxy)pyridin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)pyridin-3-ol can be compared with other similar compounds, such as:

  • 2-(Hydroxymethyl)-5-(isopentyloxy)-4-pyridinol
  • 2-benzyloxy-5-hydroxypyridine
  • 3-[(2-Cyclohexylethoxy)methyl]pyrrolidine

These compounds share similar structural features but differ in their specific functional groups and chemical properties .

Properties

IUPAC Name

2-(2-hydroxyethoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-4-5-11-7-6(10)2-1-3-8-7/h1-3,9-10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFZTRNUKZYPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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